2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

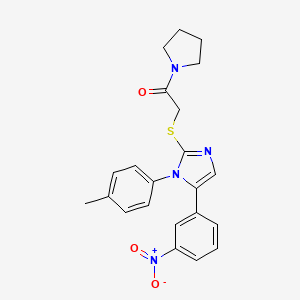

This compound belongs to a class of imidazole-based derivatives featuring a thioether linkage and a pyrrolidinyl ketone moiety. Its structure includes:

- Imidazole core: Substituted at the 1-position with p-tolyl (methylphenyl) and at the 5-position with 3-nitrophenyl.

- Thioether bridge: Connects the imidazole to a ketone group.

The 3-nitrophenyl group likely contributes to electronic effects, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-16-7-9-18(10-8-16)25-20(17-5-4-6-19(13-17)26(28)29)14-23-22(25)30-15-21(27)24-11-2-3-12-24/h4-10,13-14H,2-3,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFJSMMNDQWQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring and various functional groups, suggest a range of biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 458.5 g/mol. The compound's structure includes an imidazole ring, which is crucial for its biological activity due to its ability to interact with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N4O3S |

| Molecular Weight | 458.5 g/mol |

| CAS Number | 1235329-70-0 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various cellular processes, potentially altering metabolic pathways.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that compounds with imidazole rings often exhibit antimicrobial properties . The nitrophenyl and imidazole groups in this compound are particularly significant as they may enhance binding affinity to microbial targets. Studies have shown that related imidazole derivatives can inhibit the growth of various bacteria and fungi by disrupting their cellular functions .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Imidazole derivatives have been known to induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For example, similar compounds have demonstrated the ability to inhibit key signaling pathways involved in cancer progression, such as the MAPK pathway .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of imidazole derivatives against resistant strains of bacteria. The results indicated significant inhibition zones, suggesting that modifications to the imidazole ring could enhance efficacy against resistant pathogens .

- Anticancer Mechanisms : Research into the anticancer effects of nitroimidazoles revealed that these compounds can generate reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism was observed in various cancer cell lines, indicating broad applicability in cancer therapy .

Scientific Research Applications

Structure and Properties

The molecular formula of 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound also exhibits specific physical properties, such as melting point and solubility in organic solvents, that are crucial for its characterization and purification during synthesis.

Potential Chemical Reactions

The compound may participate in various chemical reactions due to its functional groups, and these reactions should be conducted under controlled environments to prevent side reactions. Analytical methods such as high-performance liquid chromatography (HPLC) may be employed to analyze reaction mixtures.

The mechanism of action for this compound is likely related to its ability to interact with biological targets such as enzymes or receptors involved in cellular processes. Imidazole rings are known to mimic histidine residues found in many proteins. This compound, as well as 2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology, due to its unique structure featuring an imidazole ring, nitrophenyl group, and thioacetamide moiety. These structural features suggest diverse interactions with biological targets, making it a candidate for further investigation.

The compound may:

- Inhibit key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.

- Act as a ligand for specific receptors, influencing signal transduction pathways.

Applications in Scientific Research

2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has diverse applications in scientific research:

- Chemistry As a reagent or intermediate in the synthesis of other complex molecules.

- Biology Potential use as a probe or inhibitor in biochemical assays.

- Medicine Exploring its potential as a therapeutic agent or drug precursor.

- Industry Utilized in the development of materials with specific properties, such as pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated values where exact data are unavailable.

Substituent Effects on Properties

- Nitro Group (3-NO2): Enhances electronic withdrawal, increasing reactivity in electrophilic substitutions. May improve antimicrobial activity (as seen in ’s nitro-substituted analogs) but reduces synthetic yield (25% for 6c vs. 35–40% for non-nitro derivatives) .

- Heterocyclic Amines (Pyrrolidinyl vs. Piperidine’s larger size may improve membrane permeability in biological systems .

- Aryl Groups (p-Tolyl vs. Benzyl vs. Chlorophenyl) :

- p-Tolyl’s methyl group increases hydrophobicity compared to unsubstituted phenyl.

- Chlorophenyl () introduces electronegativity, altering dipole moments .

Q & A

Q. What comparative studies are critical for validating its pharmacological potential?

- Answer : Benchmark against FDA-approved imidazole derivatives (e.g., ketoconazole for antifungal activity, cimetidine for receptor binding). Include positive/negative controls in dose-response experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.